An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, serving as a saturated, rigid bioisostere for para-substituted phenyl rings. This strategic replacement, often termed "escaping from flatland," allows for the modulation of physicochemical properties, leading to compounds with enhanced solubility, improved metabolic stability, and novel intellectual property positions.[1][2] At the forefront of this chemical innovation is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, a bifunctional building block that provides a robust platform for introducing the BCP core into a diverse range of molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to leverage this unique scaffold in drug discovery programs.
Core Molecular Attributes and Physicochemical Profile
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a white to light yellow solid crystalline compound. Its rigid, cage-like structure imparts unique conformational constraints, making it a valuable tool for probing and defining ligand-receptor interactions. The presence of both an amino and a carboxylic acid group at the bridgehead positions provides orthogonal handles for chemical modification.
Key Physicochemical Data
The fundamental properties of the hydrochloride salt and its freebase form are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride | [3][4] |
| CAS Number | 1172097-47-0 | [3] |
| Molecular Formula | C₆H₁₀ClNO₂ | [5] |
| Molecular Weight | 163.60 g/mol | [6] |
| Physical Form | Solid | [3] |
| InChIKey | GJEQUVVCBPCCCS-UHFFFAOYSA-N | [3] |
| Storage | Room Temperature, in a cool, dry place | [3][7] |
| Predicted XlogP | -3.1 | [4][8] |
Stability and Handling
The hydrochloride salt is stable under standard laboratory conditions and should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[7] While comprehensive toxicological data has not been fully established, the material is considered an irritant to the skin, eyes, and respiratory tract.[7] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling. All manipulations should be performed within a chemical fume hood.[7]
Synthesis and Chemical Reactivity
The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives typically originates from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which itself can be prepared on a large scale.[1][2][9] A common and effective strategy involves a Curtius rearrangement as the key step to install the amine functionality.[10]
Representative Synthetic Workflow
A validated, multi-step synthesis starting from the commercially available diacid is outlined below. This process involves selective mono-protection, functional group transformation, and final deprotection.
Caption: Synthetic pathway to the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a synthesized representation based on established literature procedures for analogous transformations.[1][9]
Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
-
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (MeOH).
-
Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture under reduced pressure to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.[1][2][9]
Step 2: Curtius Rearrangement to Install Boc-Protected Amine
-
Dissolve the mono-ester from Step 1 (1.0 equiv) in tert-butanol (tBuOH).
-
Add triethylamine (Et₃N) (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).
-
Heat the mixture (e.g., to 85 °C) and monitor the reaction until completion (typically 24h).
-
After cooling, perform an aqueous workup with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid.[1]
Step 3: Deprotection to Yield the Hydrochloride Salt
-
Dissolve the Boc-protected amino acid from Step 2 in a suitable solvent (e.g., dioxane or methanol).
-
Add a solution of hydrochloric acid (HCl) (e.g., 4M in dioxane) in excess.
-
Stir at room temperature until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the solvent under reduced pressure to afford the final product, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, as a solid.
Reactivity and Functionalization
The true utility of this building block lies in the differential reactivity of its two functional groups.
-
Amine Group: Readily participates in amide bond formation, reductive amination, and sulfonylation, allowing for its incorporation into peptide chains or elaboration into more complex structures.
-
Carboxylic Acid Group: Can be activated to form esters, amides, or reduced to the corresponding alcohol, providing another vector for molecular growth.
This bifunctionality makes it an ideal linker component, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[6]
Applications in Medicinal Chemistry and Drug Design
The BCP core is a proven bioisostere for para-substituted benzene, a concept that has revolutionized modern drug design.[1][2][10]
Caption: The role of BCPs in overcoming drug liabilities.
Overcoming Physicochemical Hurdles
Bioactive compounds containing multiple phenyl rings often suffer from low aqueous solubility and are susceptible to metabolic oxidation.[1][2] Replacing a phenyl ring with a BCP moiety can mitigate these issues by:
-
Increasing Solubility: The saturated, three-dimensional nature of the BCP core disrupts crystal packing and introduces a more polar character compared to a flat aromatic ring, often leading to significantly better solubility.[1]
-
Blocking Metabolism: The BCP scaffold is resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), which is a common metabolic pathway for aromatic rings. This can lead to improved metabolic stability and a longer in vivo half-life.[1]
PROTAC Linkers
The field of targeted protein degradation using PROTACs has created significant demand for novel linker technologies.[6] The defined length and rigidity of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid make it an attractive component for constructing the linker that tethers the two ends of a PROTAC molecule, helping to achieve the optimal orientation for inducing ternary complex formation.[6]
Safety and Handling Synopsis
As a research chemical, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride requires careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]
References
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Available at: [Link]
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Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]
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PubChemLite. 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. Available at: [Link]
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PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Available at: [Link]
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PubMed Central. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]
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